molecular formula C20H25N3O4 B2766512 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034580-72-6

3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2766512
CAS No.: 2034580-72-6
M. Wt: 371.437
InChI Key: TUWNGQVHTQBWEJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a methoxyphenyl group, a methoxypyrazinyl group, and a piperidinyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The initial step often involves the preparation of a piperidinyl intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under controlled conditions.

    Attachment of the Methoxypyrazinyl Group: The next step involves the introduction of the methoxypyrazinyl group. This can be done through a nucleophilic substitution reaction where the piperidinyl intermediate reacts with a methoxypyrazinyl halide.

    Formation of the Final Product: The final step involves the coupling of the methoxypyrazinyl-piperidinyl intermediate with a 4-methoxyphenyl ketone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Products may include methoxybenzoic acid derivatives.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products will vary depending on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

The compound’s potential pharmacological properties could be explored in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The methoxy groups and the piperidinyl moiety could play crucial roles in binding to molecular targets, influencing pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(3-piperidin-1-yl)propan-1-one: Lacks the methoxypyrazinyl group, which may result in different biological activities.

    3-(4-Methoxyphenyl)-1-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one: Substitutes the methoxy group with a chloro group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both methoxyphenyl and methoxypyrazinyl groups in 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-16-8-5-15(6-9-16)7-10-20(24)23-11-3-4-17(14-23)27-19-13-21-12-18(22-19)26-2/h5-6,8-9,12-13,17H,3-4,7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNGQVHTQBWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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